molecular formula C9H6BrN B152726 7-Bromoquinoline CAS No. 4965-36-0

7-Bromoquinoline

Cat. No. B152726
CAS RN: 4965-36-0
M. Wt: 208.05 g/mol
InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
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Patent
US08993767B2

Procedure details

The 7-bromoquinoline derivative (800 mg, 3.6 mmol, 1 eq), copper iodide (137 mg, 0.7 mmol, 20 mol %), L-proline (166 mg, 1.4 mmol, 40 mol %) and K2CO3 (1.5 g, 11 mmol, 3 eq) were dissolved in DMSO (20 mL). Aqueous ammonia 28% NH4OH (2 mL) was then introduced and the mixture was heated at 80° C. for 18 hours. After cooling to room temperature, dichloromethane was added followed by a saturated NH4Cl solution. The aqueous layer was extracted twice with dichloromethane, and the combined organic layers were washed again with a saturated NH4Cl solution. The product was purified by column chromatography (SiO2, Cyclohexane-AcOEt 1/3) and obtained as a white powder (511 mg, 90%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=N2)=[CH:4][CH:3]=1.N1CCC[C@H:13]1C(O)=O.C([O-])([O-])=O.[K+].[K+].[NH3:26].[NH4+:27].[Cl-]>CS(C)=O.[Cu](I)I.ClCCl>[CH3:13][C:8]1[CH:7]=[CH:6][C:5]2[C:4](=[CH:3][C:2]([NH2:27])=[CH:11][CH:10]=2)[N:26]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=CC=C2C=CC=NC2=C1
Name
Quantity
166 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
137 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed again with a saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (SiO2, Cyclohexane-AcOEt 1/3)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 511 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.